molecular formula C42H43BN2O B070795 ASPT CAS No. 159721-38-7

ASPT

Cat. No.: B070795
CAS No.: 159721-38-7
M. Wt: 602.6 g/mol
InChI Key: VQUVCIYMYJAJIZ-UHFFFAOYSA-N
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Description

ASPT is a useful research compound. Its molecular formula is C42H43BN2O and its molecular weight is 602.6 g/mol. The purity is usually 95%.
The exact mass of the compound trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Two-Photon Pumped Lasing Applications : This compound, along with similar derivatives, has been used in studies related to two-photon pumped lasing. The research found that by altering the structure of the compound, the transition energy levels can be fine-tuned, affecting the lasing properties under different pumping conditions. This has implications for the development of novel lasing dyes and materials (Yu-fang Zhou et al., 2001).

  • Organic Electroluminescent Devices : The compound has been used as an active layer in organic electroluminescent devices, showing bright red emission and high quantum efficiency. Its performance in these devices is significantly higher than some other materials used for similar purposes, and it demonstrates high thermal stability due to ionic interactions within its molecular structure (Meng Rui-Ping et al., 2003).

  • Polyimide Oligomer Synthesis : Research has been conducted on attaching this compound, as a hemicyanine dye, to polyimide oligomers. The study focused on the optical properties of the dye and oligomers, observing significant spectral shifts. This research contributes to the development of novel materials with specific optical characteristics (Chuanxiang Qin et al., 2009).

  • Optical Power Limiting and Fluorescent Probing : The compound's strong two-photon absorption and fluorescence emission properties make it suitable for optical power limiting applications. Additionally, it has been studied as a fluorescent probe molecule, particularly valuable in biomedical fields due to its solvent-polarity-dependent fluorescence in the orange-red spectrum (U. Narang et al., 1996).

  • Optical Limiting in Solid Matrices : This compound, when doped in solid matrices like epoxy, has shown efficient optical limiting performance under certain laser radiation conditions. This is attributed to its two-photon absorption mechanism, which is useful in designing materials for protecting optical sensors from laser-induced damage (G. He et al., 1995).

Mechanism of Action

Target of Action

ASPT, also known as “T-4-(4-(N-ETHYLHYDROXYETHYLAMINO)STYRYL)” or “2-[N-ethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]anilino]ethanol;tetraphenylboranuide” or “trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate”, is primarily targeted at the Aspartate Transaminase (AST) enzyme . AST is a pyridoxal phosphate (PLP)-dependent transaminase enzyme that catalyzes the reversible transfer of an α-amino group between aspartate and glutamate .

Mode of Action

This compound interacts with its target, the AST enzyme, by binding to the enzyme’s active sites. The binding sites of L-aspartate and L-alanine are independently present in AST . This interaction results in the electrogenic exchange of L-aspartate1 with L-alanine0 .

Biochemical Pathways

The action of this compound affects the amino acid metabolism pathway. Specifically, it influences the interconversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate . This reaction is crucial in both amino acid degradation and biosynthesis .

Pharmacokinetics

For instance, the Km values for L-aspartate and D-aspartate are 0.35 ± 0.03 mM and 0.098 ± 0 mM, respectively .

Result of Action

The molecular and cellular effects of this compound’s action involve the modulation of amino acid metabolism. By interacting with the AST enzyme, this compound influences the balance between aspartate and glutamate, which can have downstream effects on various cellular processes .

Properties

IUPAC Name

2-[N-ethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]anilino]ethanol;tetraphenylboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20B.C18H23N2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-20(14-15-21)18-8-6-16(7-9-18)4-5-17-10-12-19(2)13-11-17/h1-20H;4-13,21H,3,14-15H2,1-2H3/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUVCIYMYJAJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCN(CCO)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCN(CCO)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H43BN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570207
Record name 4-[(E)-2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}ethenyl]-1-methylpyridin-1-ium tetraphenylborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159721-38-7
Record name 4-[(E)-2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}ethenyl]-1-methylpyridin-1-ium tetraphenylborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key optical properties of ASPT?

A1: this compound is a hemicyanine dye with notable solvent-dependent fluorescence, primarily emitting in the orange-red spectrum (560-620 nm) []. It exhibits strong two-photon absorption (TPA) and subsequent frequency upconversion fluorescence when excited with near-infrared laser radiation [].

Q2: What applications of this compound are being explored based on its optical characteristics?

A2: this compound's unique properties make it suitable for:

  • Two-photon pumped cavity lasing: Observed in this compound-doped polymer rods due to its TPA behavior [].
  • Optical power limiting: Demonstrated in this compound-doped epoxy rods due to its efficient optical limiting performance stemming from TPA [].
  • Fluorescent probes: this compound's solvent-dependent fluorescence in the biologically relevant orange-red region makes it a potential candidate for use as a probe in bioimaging applications [].

Q3: How does the solvent environment affect this compound's fluorescence?

A3: this compound exhibits highly solvent-polarity-dependent fluorescence. Its emission shifts towards longer wavelengths with increasing solvent polarity [].

Q4: Has this compound been investigated for its potential in bioimaging applications?

A4: While this compound's fluorescence properties are promising for bioimaging, the provided research does not specifically delve into this application. Further investigation is needed to determine its suitability and effectiveness in biological systems.

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound.

Q6: What materials has this compound been incorporated into for different applications?

A6: Research mentions the use of this compound in:

  • Epoxy matrices: For optical power limiting applications [].
  • Polymer rods: For two-photon pumped cavity lasing [].

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